molecular formula C22H22N4O3S B10873269 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10873269
M. Wt: 422.5 g/mol
InChI Key: YZCBMDLOAFAATD-UHFFFAOYSA-N
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Description

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one features a pyrazol-3-one core substituted with a 1,3-benzothiazole ring at position 2, a 4-methoxyphenyl group at position 5, and a Z-configured ethylidene side chain at position 4 bearing a 2-methoxyethylamino group.

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-(2-methoxyethyl)-C-methylcarbonimidoyl]-5-(4-methoxyphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C22H22N4O3S/c1-14(23-12-13-28-2)19-20(15-8-10-16(29-3)11-9-15)25-26(21(19)27)22-24-17-6-4-5-7-18(17)30-22/h4-11,25H,12-13H2,1-3H3

InChI Key

YZCBMDLOAFAATD-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCOC)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of the Pyrazolone Core

    • The synthesis typically begins with the formation of the pyrazolone core. This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.
    • Example: Reacting 4-methoxyacetophenone with hydrazine hydrate in the presence of acetic acid to form the pyrazolone ring.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
    • Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reduction

    • Reduction reactions can target the carbonyl group in the pyrazolone ring, converting it to a hydroxyl group.
    • Common reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
  • Substitution

    • The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
    • Common reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Alcohol derivatives of the pyrazolone ring.

    Substitution: Halogenated or nitrated derivatives, depending on the reagents used.

Scientific Research Applications

Structural Characteristics

The compound features a pyrazolone core, which is known for its pharmacological properties. The presence of the benzothiazole ring enhances its biological activity by potentially interacting with various biological targets.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as an anti-inflammatory and antibacterial agent. Research indicates that derivatives of pyrazolone compounds can exhibit significant activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .

Case Study: Antibacterial Activity

A study focused on synthesizing similar pyrazolone derivatives demonstrated their efficacy against bacterial infections. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential use in developing new antibiotics .

Anti-Cancer Research

Compounds with similar structural frameworks have been investigated for their anti-cancer properties. The incorporation of benzothiazole and methoxyphenyl groups is hypothesized to enhance cytotoxicity against cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro studies have shown that certain pyrazolone derivatives can induce apoptosis in cancer cells, making them candidates for further development as anti-cancer agents .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of pyrazolone derivatives. The structural features of the compound allow it to interact with inflammatory pathways, providing a basis for developing new anti-inflammatory drugs.

Case Study: Inflammatory Response Modulation

A recent study evaluated the effects of similar compounds on inflammatory markers in vitro and found significant reductions in cytokine levels, indicating a promising therapeutic application .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReference
Compound AStructure AAntibacterial
Compound BStructure BAnti-cancer
Compound CStructure CAnti-inflammatory

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole and pyrazolone moieties can interact with active sites of enzymes, inhibiting their activity. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Molecular Targets and Pathways

    Enzymes: Inhibition of enzymes like kinases or proteases.

    Receptors: Binding to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound’s key structural distinctions lie in its substituents (Table 1).

Table 1: Substituent Comparison with Analogs

Compound (Source) Position 2 Position 4 Substituent Position 5 Molecular Weight (g/mol)
Target Compound 1,3-Benzothiazol-2-yl 1-[(2-Methoxyethyl)amino]ethylidene (Z) 4-Methoxyphenyl ~430 (inferred)*
4-Nitrophenyl 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}ethylidene 4-Methoxyphenyl ~425 (estimated)
1,3-Benzothiazol-2-yl 1-{[2-(4-Hydroxyphenyl)ethyl]amino}ethylidene Methyl 392.5
4-Fluorophenyl 1-{[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]amino} Methyl 390.4
6-Methylbenzo[d]thiazol-2-yl - 4-Methoxyphenyl ~380 (estimated)

*Molecular weight inferred from analogs (e.g., : C21H20N4O2S = 392.5; target adds methoxyethyl vs. hydroxyphenylethyl).

Key Observations:
  • Position 2 : The benzothiazole group in the target and enhances π-π stacking and electron-withdrawing effects, whereas nitro () or fluorophenyl () groups increase electrophilicity .
  • Position 5 : The 4-methoxyphenyl group (target, ) improves lipophilicity compared to methyl () or trifluoromethyl () substituents .

Physicochemical Properties

  • Solubility : The methoxy groups (target, ) enhance organic solubility compared to hydroxy () or nitro () analogs, which favor aqueous media via H-bonding .
  • Lipophilicity (logP) : The benzothiazole and methoxyphenyl groups increase logP (~3.5–4.0 estimated), similar to , whereas fluorinated analogs () exhibit higher logP (~4.5–5.0) .
  • Crystallinity : Analog crystal structures (e.g., ) suggest planar pyrazol-3-one cores with substituents influencing packing. The target’s methoxyethyl group may reduce crystallinity compared to rigid aromatic substituents .

Biological Activity

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one (CAS Number: 879062-41-6) is a member of the pyrazolone class of compounds, which are known for their diverse biological activities. This article synthesizes existing research on the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O3SC_{21}H_{20}N_{4}O_{3}S, with a molecular weight of 408.5 g/mol. The compound features a benzothiazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives related to this compound have demonstrated effectiveness against various bacterial and fungal strains. In vitro studies have indicated that modifications in the benzothiazole structure can enhance antimicrobial efficacy, suggesting that this compound may share similar properties .

Anticancer Potential

Several studies have explored the anticancer potential of pyrazolone derivatives. The compound has been evaluated for its antiproliferative effects on various cancer cell lines. For example, a related study reported that benzothiazole derivatives exhibited moderate to high inhibitory activities against liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines . The presence of the methoxyethylamino group may contribute to its activity by enhancing solubility and cellular uptake.

Anti-inflammatory Effects

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds with similar structures have shown promising results in reducing inflammation markers in preclinical models. The potential mechanism involves inhibition of pro-inflammatory cytokines, which could be relevant for treating conditions like rheumatoid arthritis and systemic lupus erythematosus .

Case Studies

Study Findings Cell Lines/Models
Firooznia et al. (2022)Moderate inhibitory activity against SK-Hep-1 and MDA-MB-231 cellsSK-Hep-1, MDA-MB-231
Research on UBTsHigh efficiency in antibacterial activity; minimal inhibition concentration at 50 μg/mLVarious bacterial strains
Antifungal Activity StudySignificant inhibition against tested fungi; potential as SDH inhibitorsFungal strains

The biological activity of (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one may involve several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes such as succinate dehydrogenase (SDH), which is crucial in cellular respiration and energy production.
  • Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cells, contributing to cytotoxic effects against cancerous cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the pyrazolone core with benzothiazole and methoxyphenyl substituents?

  • Methodological Answer : The pyrazolone scaffold can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, and describe refluxing bromoacetyl precursors with thiosemicarbazide and aldehydes in ethanol/acetic acid to form pyrazolone-thiazole hybrids. Optimize yields by adjusting molar ratios (e.g., 1:1:1 for bromoacetyl, thiosemicarbazide, and aldehyde) and reflux duration (4–6 hours at 65°C) .

Q. How can researchers validate the stereochemistry of the (4Z)-configured ethylidene group?

  • Methodological Answer : Use X-ray crystallography (e.g., and ) to confirm the Z-configuration of the ethylidene moiety. Alternatively, NOESY NMR can detect spatial proximity between the benzothiazole proton and the methoxyethylamino group. Computational modeling (DFT) may further predict stability differences between Z/E isomers .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR : Confirm carbonyl (C=O) stretches at ~1720 cm⁻¹ and NH/OH bands at 3400–3200 cm⁻¹ .
  • NMR : Use ¹H/¹³C NMR to identify aromatic protons (δ 6.8–8.0 ppm for benzothiazole and methoxyphenyl) and ethylidene CH (δ 5.5–6.5 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxyethylamino vs. other amino groups) impact biological activity?

  • Methodological Answer :

  • Step 1 : Synthesize analogs by replacing the methoxyethylamino group with alkyl/aryl amines (e.g., uses thiourea derivatives).
  • Step 2 : Screen for antimicrobial/antioxidant activity ( ) using MIC assays against S. aureus or DPPH radical scavenging.
  • Step 3 : Correlate activity with electron-donating/-withdrawing effects of substituents via Hammett plots .

Q. How can computational modeling predict binding interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions between the pyrazolone core and target proteins (e.g., shows benzothiazole-triazole hybrids binding to kinase active sites).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Q. What experimental strategies resolve contradictions in spectral vs. crystallographic data?

  • Methodological Answer :

  • Case Study : If NMR suggests planar geometry but X-ray reveals puckered pyrazolone rings (), perform variable-temperature NMR to detect dynamic effects.
  • Validation : Cross-check with solid-state IR to confirm hydrogen bonding patterns influencing conformation .

Key Research Challenges

  • Stereochemical Purity : The Z-configuration must be rigorously controlled during synthesis to avoid inactive E-isomers ().
  • Solubility Limitations : The methoxyphenyl and benzothiazole groups reduce aqueous solubility. Use co-solvents (DMSO/PEG) for in vitro assays .

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